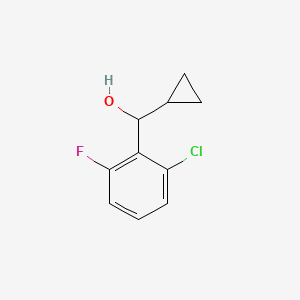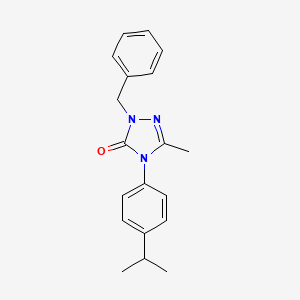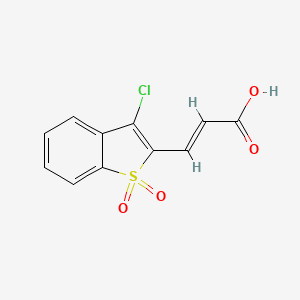
2-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide" is a chemical entity that appears to be related to a class of compounds that have been studied for various applications, including as fluorogenic reagents for the detection of primary amines, in the synthesis of silylated derivatives, and as potential antiviral agents against SARS-CoV-2. The structure of this compound suggests the presence of a fluorophenyl group, a thiophene moiety, and a hydroxy pentyl chain, which may contribute to its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of related acetamide derivatives often involves the reaction of an appropriate amine with an acyl chloride or other acylating agents. For instance, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide involved the reaction of an aniline derivative with POCl3 in acetate . Similarly, N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives were synthesized from an amine by N-chloroacetylation and N-alkylation . These methods could potentially be adapted for the synthesis of "2-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide."
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized using spectroscopic techniques such as NMR, IR, and MS. For example, the structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide was investigated using NMR spectroscopy and X-ray single-crystal analysis . The novel antiviral molecule 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide was characterized by FT-IR and FT-Raman spectra, and its geometry and vibrational assignments were supported by density functional theory (DFT) methods . These techniques could be employed to analyze the molecular structure of "2-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide."
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions depending on their functional groups. The presence of a fluorophenyl group could influence the reactivity through electron-withdrawing effects, while the hydroxy group may be involved in hydrogen bonding or deprotonation reactions. The thiophene moiety could engage in electrophilic aromatic substitution reactions. The fluorogenic reagent 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, although not the same compound, demonstrates the potential for acetamide derivatives to be used in labeling reactions for analytical purposes .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be influenced by their substituents. For example, the hydrophobic nature of the fluorogenic tag mentioned in the first paper suggests that derivatives with similar structures may have good solubility in organic solvents and could be analyzed using reversed-phase HPLC . The stability of these compounds in acidic and basic solutions is also an important property for their manipulation and structural analysis. The antiviral molecule's drug likeness and pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity, were evaluated based on Lipinski's rule, indicating that these properties are crucial for the potential application of acetamide derivatives in medicinal chemistry .
科学的研究の応用
Chemoselective Acetylation
Research by Magadum and Yadav (2018) describes the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, which is an intermediate in synthesizing antimalarial drugs. This process employs Novozym 435 as the catalyst and explores the impact of various parameters like acyl donors, solvent, and temperature on the reaction. Such methodologies could be relevant for the synthesis or modification of compounds like "2-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide" (Magadum & Yadav, 2018).
Anti-inflammatory Activity
Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, demonstrating significant anti-inflammatory activity. This suggests that structurally related compounds could potentially exhibit similar biological activities (Sunder & Maleraju, 2013).
Antibacterial Agents
Alharbi and Alshammari (2019) reported on the synthesis of fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines, derived from 2,2,2-trifluoro-N-[2-(5-hydroxy-3-thioxo-2,3-dihydro-1,2,4-triazin-6-yl)-4-nitrophenyl] acetamide, and evaluated them as antibacterial agents. This highlights the potential for compounds with similar structures to serve as bases for developing new antibacterial drugs (Alharbi & Alshammari, 2019).
Drug Metabolism and Disposition
Watanabe et al. (2009) studied the metabolism of flutamide, an antiandrogen drug, and identified human arylacetamide deacetylase as a key enzyme in its hydrolysis. Research into the metabolism and disposition of similar acetamide compounds could provide insights into their pharmacokinetics and potential therapeutic uses (Watanabe et al., 2009).
特性
IUPAC Name |
2-(4-fluorophenyl)-N-(5-hydroxy-3-thiophen-2-ylpentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2S/c18-15-5-3-13(4-6-15)12-17(21)19-9-7-14(8-10-20)16-2-1-11-22-16/h1-6,11,14,20H,7-10,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRHQBHQHLADAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)CC2=CC=C(C=C2)F)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2526846.png)

![methyl 4-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2526848.png)

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2526851.png)

![1-benzyl-4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2526854.png)

![1-(2,5-Dimethylphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2526857.png)

![ethyl N-(4-methyl-1-{[2-(methylsulfanyl)pyridin-3-yl]formamido}pentan-2-yl)carbamate](/img/structure/B2526864.png)
![5,8-Dimethyl-2-[(4-methylphenyl)methyl]-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2526866.png)
![Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2526868.png)